Fmoc-Dap-OH
CAS No.: 181954-34-7
VCID: VC21543327
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Dap-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It is commonly used in peptide synthesis due to its versatility and the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates the synthesis of complex peptides by preventing unwanted side reactions during the synthesis process. Synthesis and ApplicationsFmoc-Dap-OH is synthesized by protecting the amino group of 2,3-diaminopropionic acid with the Fmoc group. This process typically involves reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate. Synthesis Steps:
Fmoc-Dap-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides. Its applications include the synthesis of peptides with diverse functionalities, which are crucial in biomedical research for studying protein-protein interactions and developing therapeutic agents. Research Findings and Biological ActivitiesResearch on Fmoc-Dap-OH and its derivatives has shown potential in various biological applications. For instance, peptides synthesized using modified amino acids like Fmoc-Dap-OH can exhibit enhanced stability and efficacy in targeting specific cellular processes, including cancer cell targeting. Biological Activities:
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CAS No. | 181954-34-7 |
Product Name | Fmoc-Dap-OH |
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
Standard InChIKey | HDSLKWZYHRLRRL-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-] |
Synonyms | Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770 |
PubChem Compound | 688638 |
Last Modified | Aug 15 2023 |
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